molecular formula C20H25N3O5S B1227418 4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide

Cat. No. B1227418
M. Wt: 419.5 g/mol
InChI Key: DMJKMNFCLJSTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide is a sulfonamide.

Scientific Research Applications

Theoretical Study of Molecular Structure

  • A theoretical study focused on the molecular structure and gas-phase acidity of sulfonamides, including 4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide. This research contributes to understanding the geometric and electronic properties of such compounds (Remko, 2003).

Molecular Structural Description and Antioxidant Activity

  • The molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction and DFT calculations. This study provides insights into the structural and electronic properties, which are essential for understanding the potential applications of similar compounds (Demir et al., 2015).

Inhibitory Potential in Drug Design

  • Novel benzenesulfonamides carrying benzamide moiety, similar to our compound of interest, were studied for their inhibitory potential against human carbonic anhydrase and acetylcholinesterase. This has implications in drug design for various bioactivities (Tuğrak et al., 2020).

Pharmaceutical Release Applications

  • A study on molecularly imprinted hydrogels for photoregulated release and uptake of pharmaceuticals in aqueous media involved a water-soluble azobenzene-containing monomer related to the compound of interest. This research is crucial for developing smart drug delivery systems (Gong et al., 2008).

Antibacterial Effects and Synthesis of New Derivatives

  • Research on the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with the compound , highlights its potential application in developing new antibacterial agents (Behrami & Dobroshi, 2019).

properties

Product Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C20H25N3O5S/c1-15(24)23-18-8-10-19(11-9-18)29(26,27)22-14-16-4-6-17(7-5-16)20(25)21-12-3-13-28-2/h4-11,22H,3,12-14H2,1-2H3,(H,21,25)(H,23,24)

InChI Key

DMJKMNFCLJSTML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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